molecular formula C21H23N3O2S B227368 N-cyclopropyl-2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide

N-cyclopropyl-2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide

Cat. No. B227368
M. Wt: 381.5 g/mol
InChI Key: FJZNALWIOTXOPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of tubulin, a protein involved in cell division. It also appears to induce apoptosis, or programmed cell death, in cancer cells. In terms of its neuroprotective effects, it has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit tubulin polymerization. Additionally, it has been found to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress. It has also been shown to inhibit the replication of the hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cyclopropyl-2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide in lab experiments is its potent antitumor activity against various cancer cell lines. It also has neuroprotective effects and inhibits the replication of the hepatitis C virus. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its widespread use in research.

Future Directions

There are several future directions for research on N-cyclopropyl-2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide. One area of research could focus on elucidating the mechanism of action of this compound to better understand its antitumor and neuroprotective effects. Additionally, further studies could investigate the potential use of this compound in combination with other drugs to enhance its therapeutic efficacy. Finally, research could also explore the use of this compound as a potential therapeutic agent for other diseases, such as infectious diseases.

Synthesis Methods

The synthesis of N-cyclopropyl-2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide involves the reaction of cyclopropylamine with 2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

N-cyclopropyl-2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide has been studied for its potential applications in various fields such as cancer research, neuroscience, and infectious diseases. Studies have shown that this compound has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to have neuroprotective effects against oxidative stress-induced cell death in neurons and to inhibit the replication of the hepatitis C virus.

properties

Product Name

N-cyclopropyl-2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide

Molecular Formula

C21H23N3O2S

Molecular Weight

381.5 g/mol

IUPAC Name

N-cyclopropyl-2-[2-[2-(4-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C21H23N3O2S/c1-15-6-10-17(11-7-15)26-12-13-27-21-23-18-4-2-3-5-19(18)24(21)14-20(25)22-16-8-9-16/h2-7,10-11,16H,8-9,12-14H2,1H3,(H,22,25)

InChI Key

FJZNALWIOTXOPE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)NC4CC4

Canonical SMILES

CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)NC4CC4

Origin of Product

United States

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